![molecular formula C16H11BrN4 B2830663 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine CAS No. 565169-58-6](/img/structure/B2830663.png)

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

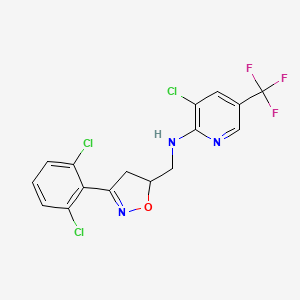

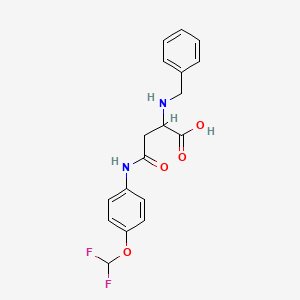

“2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” is a chemical compound with the molecular formula C16H11BrN4 . Its molecular weight is 339.19 .

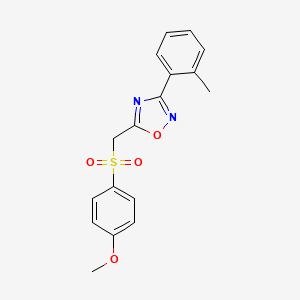

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to an imidazo[2,1-a]phthalazin-6-amine core . The InChI code for this compound is 1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at room temperature . It has a predicted pKb value of 5.49 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Synthesis Routes : Researchers have developed efficient synthetic pathways for compounds structurally related to "2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine", emphasizing the generation of novel substituted phthalazinones and benzo[4,5]imidazo[2,1-a]phthalazines through nucleophilic substitution and cyclodehydration processes. These compounds have potential applications in the design of new materials and pharmaceuticals due to their unique chemical structures (Kuznetsov et al., 2006).

Novel Synthesis of Benzimidazoles : Another study highlights the reaction of o-Bromophenyl isocyanide with primary amines under specific catalysis, yielding 1-substituted benzimidazoles. This process underscores the versatility of bromophenyl-based compounds in synthesizing heterocyclic structures with potential biological activity (Lygin & Meijere, 2009).

Biological and Pharmaceutical Applications

Anticonvulsant Activity : A significant application of derivatives similar to "this compound" is in the development of anticonvulsant medications. One study demonstrated that specific derivatives exhibit potent anticonvulsant effects, surpassing the efficacy of some traditional drugs in this category. This suggests potential for developing new treatments for epilepsy and related disorders (Zhang et al., 2017).

Environmental Applications

CO2 Capture : Research into task-specific ionic liquids derived from imidazole compounds, related to "this compound", has shown promising results in carbon dioxide capture. These materials can sequester CO2 reversibly, offering a nonvolatile, water-independent solution for CO2 capture and storage, which is crucial for addressing climate change and industrial emissions (Bates et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for “2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” could involve further exploration of its potential biological activities, given the interest in imidazo[1,2-a]pyridine derivatives in pharmacology . More research is needed to fully understand its properties and potential applications.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCFXOKVYROPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320234 |

Source

|

| Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26657428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

565169-58-6 |

Source

|

| Record name | 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)

![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)

![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)

methanone](/img/structure/B2830599.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)